molecular formula C25H26FN3O4 B12147650 1'-[2-(dimethylamino)ethyl]-3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

1'-[2-(dimethylamino)ethyl]-3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12147650
M. Wt: 451.5 g/mol
InChI Key: MIHKPLFPGXQIBA-MRCUWXFGSA-N
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Description

1’-[2-(dimethylamino)ethyl]-3’-(4-fluorobenzoyl)-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[2-(dimethylamino)ethyl]-3’-(4-fluorobenzoyl)-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Spirocyclization: The indole derivative undergoes spirocyclization with a suitable pyrrole precursor, often facilitated by a Lewis acid catalyst.

    Functional Group Modifications: Introduction of the dimethylaminoethyl group and the fluorobenzoyl group can be carried out through nucleophilic substitution reactions.

    Final Cyclization and Hydroxylation: The final steps involve cyclization to form the spiro structure and hydroxylation at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalyst Optimization: Using more efficient catalysts to improve reaction rates and selectivity.

    Process Intensification: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Employing advanced chromatographic methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1’-[2-(dimethylamino)ethyl]-3’-(4-fluorobenzoyl)-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, it can be explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: It can be used as a probe to study various biochemical pathways and molecular interactions.

    Industrial Applications: Its derivatives may find use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1’-[2-(dimethylamino)ethyl]-3’-(4-fluorobenzoyl)-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1’-[2-(dimethylamino)ethyl]-3’-(4-chlorobenzoyl)-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione: Similar structure with a chlorine atom instead of fluorine.

    1’-[2-(dimethylamino)ethyl]-3’-(4-methylbenzoyl)-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorobenzoyl group in 1’-[2-(dimethylamino)ethyl]-3’-(4-fluorobenzoyl)-4’-hydroxy-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione imparts unique electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.

Properties

Molecular Formula

C25H26FN3O4

Molecular Weight

451.5 g/mol

IUPAC Name

(4'E)-1'-[2-(dimethylamino)ethyl]-4'-[(4-fluorophenyl)-hydroxymethylidene]-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C25H26FN3O4/c1-4-13-28-19-8-6-5-7-18(19)25(24(28)33)20(21(30)16-9-11-17(26)12-10-16)22(31)23(32)29(25)15-14-27(2)3/h5-12,30H,4,13-15H2,1-3H3/b21-20-

InChI Key

MIHKPLFPGXQIBA-MRCUWXFGSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)F)\O)/C(=O)C(=O)N3CCN(C)C

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)F)O)C(=O)C(=O)N3CCN(C)C

Origin of Product

United States

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